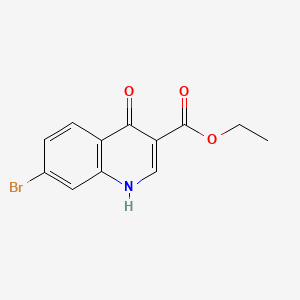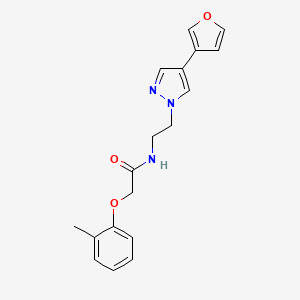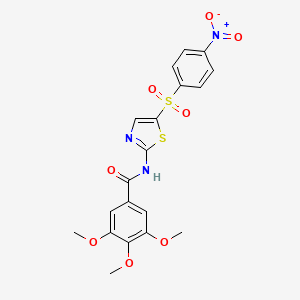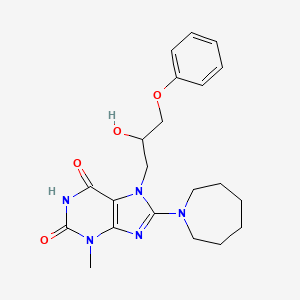
(E)-3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)acrylamide is an organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
科学的研究の応用
(E)-3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)acrylamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through a condensation reaction between an appropriate amine and acryloyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the acrylamide moiety.
Reduction: Reduction reactions can target the carbonyl group in the oxoindolinyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted products may include derivatives with different functional groups replacing the chlorine atom.
作用機序
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)acrylamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance binding affinity and specificity, while the acrylamide moiety can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
(E)-3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group and oxoindolinyl moiety differentiate it from other indole derivatives, potentially leading to unique applications and mechanisms of action.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-4-2-1-3-11(14)5-8-16(21)19-13-6-7-15-12(9-13)10-17(22)20-15/h1-9H,10H2,(H,19,21)(H,20,22)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSMUXKPDHLHM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2527759.png)
![(2E)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2527761.png)

![N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)

![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)
![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)
![3-{2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B2527773.png)

